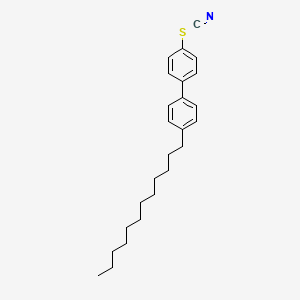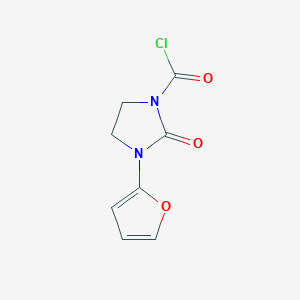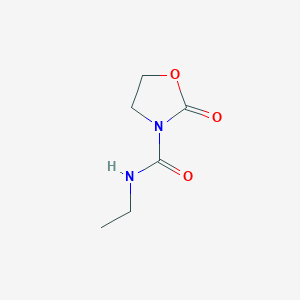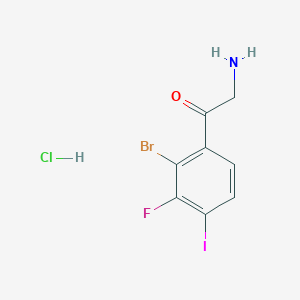![molecular formula C10H2Br2O4 B12871685 2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione](/img/structure/B12871685.png)
2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromofuro2,3-fbenzofuran-4,8-dione is a complex organic compound characterized by its unique structure, which includes bromine atoms and a fused benzofuran ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromofuro2,3-fbenzofuran-4,8-dione typically involves multi-step organic reactions. One common method includes the bromination of furo2,3-fbenzofuran-4,8-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,6-dibromofuro2,3-fbenzofuran-4,8-dione .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromofuro2,3-fbenzofuran-4,8-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The furobenzofuran core can undergo cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
2,6-Dibromofuro2,3-fbenzofuran-4,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mécanisme D'action
The mechanism of action of 2,6-dibromofuro2,3-fbenzofuran-4,8-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and the furobenzofuran core play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
2,6-Dibromobenzo[1,2-b4,5-b’]dithiophene-4,8-dione: This compound shares a similar brominated structure but contains sulfur atoms instead of oxygen.
3,7-Dihydrobenzo[1,2-b4,5-b’]difuran-2,6-dione: This compound has a similar furobenzofuran core but lacks bromine atoms
Uniqueness: 2,6-Dibromofuro2,3-fbenzofuran-4,8-dione is unique due to its specific bromination pattern and the presence of the furobenzofuran core.
Propriétés
Formule moléculaire |
C10H2Br2O4 |
|---|---|
Poids moléculaire |
345.93 g/mol |
Nom IUPAC |
2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione |
InChI |
InChI=1S/C10H2Br2O4/c11-5-1-3-7(13)10-4(2-6(12)16-10)8(14)9(3)15-5/h1-2H |
Clé InChI |
KWCDLFBQUBSVRK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC2=C1C(=O)C3=C(C2=O)C=C(O3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


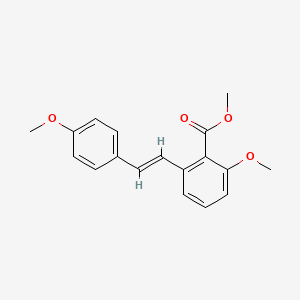
![4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12871623.png)
![4-Cyanobenzo[d]oxazole-2-acetonitrile](/img/structure/B12871626.png)
![1-(3'-Methoxy[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12871630.png)
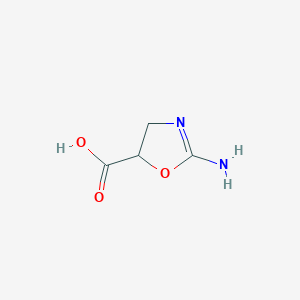
![5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12871647.png)

![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B12871657.png)
![2-Bromobenzo[d]oxazole-4-carboxamide](/img/structure/B12871661.png)
